molecular formula C11H12O3 B8384324 2-(2,3-Dihydrobenzofuranyl)-propanoic acid

2-(2,3-Dihydrobenzofuranyl)-propanoic acid

Cat. No. B8384324
M. Wt: 192.21 g/mol
InChI Key: BUTJZKMBSAIBNS-UHFFFAOYSA-N
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Patent
US04428940

Procedure details

2-(2,3-Dihydrobenzofuranyl)-propanoic acid (10 g) was dissolved in ether (60 mls) added dropwise to a stirred suspension of lithium aluminum hydride (2.0 g) in ether (90 mls). The reaction temperature was maintained below 30° C. whilst under an atmosphere of nitrogen. After 3 hours water was added to destroy excess hydride. The mixture was filtered and the ether layer separated and dried over anhydrous magnesium sulphate. Removal of solvent gave an oil (8.0 g). M/e 178.0984 NMR (CDCl3) (60 MHz) δ1.65 (4H, m); 2.30-3.30 (2H, m); 3.50 (2H, t, J=6 Hz); 3.90 (1H, s), 4.65 (1H, m); 6.40-7.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH:2]1[CH:10]([CH3:14])C(O)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.C[CH2:23][O:24]CC>>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH:2]1[CH2:10][CH2:14][CH2:23][OH:24] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)C(C(=O)O)C
Name
Quantity
60 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
90 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained below 30° C. whilst under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
to destroy excess hydride
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the ether layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
O1C(CC2=C1C=CC=C2)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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